1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-3-7-14(8-4-13)20-10-9-19-16(17(20)22)25-11-12-1-5-15(6-2-12)21(23)24/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCRFAHDPDDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Nitrobenzylthio Group: This can be done through a thiol-ene reaction or a nucleophilic substitution reaction involving a nitrobenzyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The unique structure of 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one allows it to serve as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules with specific functionalities.
Biology
- Biological Probes : The compound can act as a probe for studying biological pathways involving sulfur-containing compounds. Its interactions with biological systems may help elucidate mechanisms of action for various biochemical processes.
Medicine
- Pharmacophore in Drug Design : The compound shows potential as a pharmacophore, particularly in drug design targeting specific enzymes or receptors. Its structural features may enhance binding affinity and specificity towards biological targets.
Industry
- Material Development : In industrial applications, this compound can be explored for developing new materials with unique properties, potentially leading to innovations in fields such as polymer science or nanotechnology.
Case Studies
Case Study 1: Biological Activity Assessment
In a study assessing the biological activity of similar pyrazinone derivatives, compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the side chains significantly impacted their efficacy, suggesting that this compound could be further explored for anticancer applications .
Case Study 2: Material Science Innovations
Research has been conducted on using pyrazinones in developing advanced materials. The incorporation of sulfur-containing groups has been shown to enhance thermal stability and mechanical properties, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and nitrobenzylthio groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-fluorophenyl)-3-((4-aminobenzyl)thio)pyrazin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is unique due to the combination of the fluorophenyl and nitrobenzylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one, with CAS number 946328-13-8, is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.4 g/mol. The structure features a fluorophenyl group and a nitrobenzylthio moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946328-13-8 |
| Molecular Formula | C17H12FN3O3S |
| Molecular Weight | 357.4 g/mol |
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Nitro compounds in general have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, nitrobenzamide derivatives have been reported to inhibit Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the nitro group enhances antibacterial properties through mechanisms such as proton translocation across membranes .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Nitro-containing compounds have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In particular, studies on related nitro compounds indicate their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Preliminary research indicates that the compound may exhibit anticancer properties by targeting heat shock proteins (HSP90), which play a crucial role in cancer cell survival and proliferation. Inhibitors of HSP90 have been shown to induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the nitro group may facilitate interactions with heme-containing enzymes, leading to inhibition of critical metabolic pathways.
- Membrane Interaction : The compound's lipophilicity may enhance its ability to penetrate cellular membranes, allowing it to exert effects on intracellular targets.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have demonstrated the ability to scavenge ROS, thereby protecting cells from oxidative damage .
Case Studies and Research Findings
- Antibacterial Study : A study evaluating various nitro compounds showed that those with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM against S. aureus and P. aeruginosa respectively .
- Anti-inflammatory Research : Another study highlighted that derivatives with nitro groups exhibited significant inhibition of IL-1β and TNF-α production in vitro, suggesting potential for treating inflammatory diseases .
- Cancer Cell Line Studies : Research on HSP90 inhibitors has demonstrated that structurally similar compounds can significantly reduce tumor growth in xenograft models, indicating the potential application of this pyrazinone derivative in oncology .
Q & A
Q. What are the established synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazinone core. Key steps include:
- Thioether formation : Reaction of a pyrazinone precursor with 4-nitrobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .
- Fluorophenyl incorporation : Substitution at the N1 position using 4-fluorobenzyl halides via nucleophilic aromatic substitution .
Characterization : - HRMS-ESI : Confirms molecular weight (e.g., [M + Na]+ observed at m/z 365.1386 vs. calculated 365.1384) .
- HPLC : Validates purity (>98% using C18 columns with acetonitrile/water gradients) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C | 85% | 98.3% | |
| Fluorophenyl substitution | 4-fluorobenzyl bromide, DIPEA, CH₃CN | 89% | 99.7% |
Q. How is X-ray crystallography applied to determine its crystal structure?
Methodology :
Q. Key parameters :
Q. What in vitro assays are used for preliminary biological evaluation?
Q. How is compound purity and stability assessed during storage?
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in refining crystal structures with SHELXL, and how are they resolved?
Q. Table 2: SHELXL Refinement Metrics
| Parameter | Typical Value | Optimization Strategy |
|---|---|---|
| R₁ | <0.05 | Increase data completeness |
| wR₂ | <0.15 | Adjust weighting scheme |
| GooF | ~1.0 | Refine extinction parameters |
Q. How are structure-activity relationships (SAR) explored for derivatives?
Q. How can hydrogen bonding networks be analyzed to predict crystal packing?
Q. What strategies optimize in vivo efficacy and brain penetration?
Q. How are contradictions in biological data resolved across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
